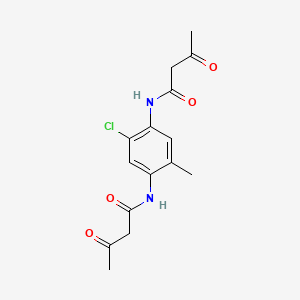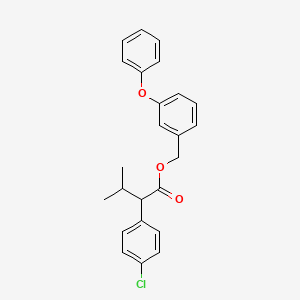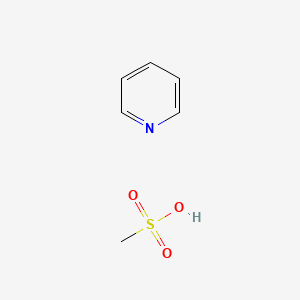
Pyridine methanesulfonate
Vue d'ensemble
Description
Pyridine methanesulfonate is an organic compound with the molecular formula C₆H₉NO₃S. It is a derivative of pyridine, where the methanesulfonate group is attached to the nitrogen atom of the pyridine ring. This compound is known for its utility in organic synthesis, particularly in the formation of sulfonate esters, which are valuable intermediates in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyridine methanesulfonate can be synthesized through the reaction of pyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature, and the product is isolated by standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves the same basic reaction but is optimized for larger quantities. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems for the addition of reagents and control of reaction conditions helps in maintaining consistency and high yield .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, although the methanesulfonate group remains largely unaffected.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products:
Nucleophilic Substitution: The major products are typically substituted pyridines.
Oxidation: Oxidized derivatives of pyridine.
Reduction: Reduced forms of pyridine or its derivatives.
Applications De Recherche Scientifique
Pyridine methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of pyridine methanesulfonate involves the activation of the pyridine ring through the electron-withdrawing effect of the methanesulfonate group. This activation makes the pyridine ring more susceptible to nucleophilic attack, facilitating various chemical transformations. The methanesulfonate group itself can undergo cleavage, releasing methanesulfonic acid and enabling further reactions .
Comparaison Avec Des Composés Similaires
Pyridine Tosylate: Similar to pyridine methanesulfonate but with a tosyl group instead of a methanesulfonate group.
Pyridine Sulfate: Contains a sulfate group attached to the pyridine ring.
Pyridine Phosphate: Contains a phosphate group attached to the pyridine ring
Uniqueness: this compound is unique due to the specific properties imparted by the methanesulfonate group. This group is a strong electron-withdrawing group, which significantly enhances the reactivity of the pyridine ring compared to other similar compounds. Additionally, the methanesulfonate group is a better leaving group than tosylate or sulfate, making this compound more suitable for certain types of nucleophilic substitution reactions .
Propriétés
IUPAC Name |
methanesulfonic acid;pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.CH4O3S/c1-2-4-6-5-3-1;1-5(2,3)4/h1-5H;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTAPEIEHGWKKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466458 | |
| Record name | Pyridine methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39879-60-2 | |
| Record name | Pyridine methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


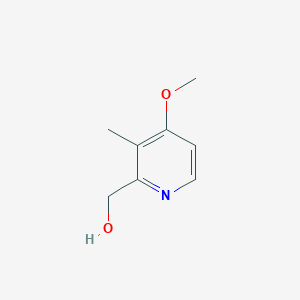



![Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate](/img/structure/B1588826.png)
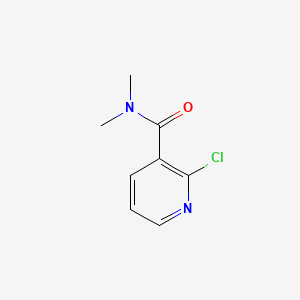
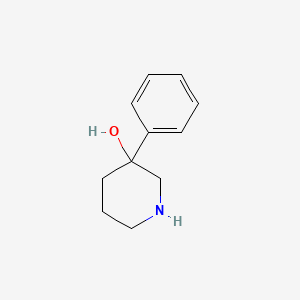
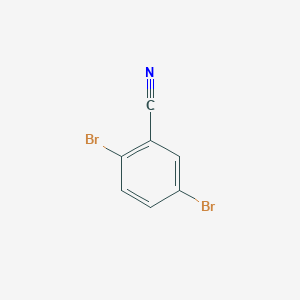
![3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide](/img/structure/B1588833.png)
